molecular formula C17H19FN2O3S B4674736 N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No. B4674736
M. Wt: 350.4 g/mol
InChI Key: NMZPEBFHARDIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a group of compounds that have shown potential in the treatment of cancer and other diseases by altering gene expression through the modification of histone acetylation. MS-275 has been extensively studied for its potential as a therapeutic agent, and

Mechanism of Action

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation is a key regulator of gene expression, and the inhibition of HDAC enzymes leads to an increase in histone acetylation, resulting in altered gene expression. The altered gene expression can lead to the induction of apoptosis in cancer cells, as well as the sensitization of cancer cells to other chemotherapeutic agents.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, potentially limiting their growth and spread. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. In addition, it has been extensively studied and optimized for use in cancer research, making it a well-established tool for investigating the role of HDAC enzymes in cancer. However, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, its effects on non-cancerous cells and tissues are not well understood, which can limit its use in studies of non-cancerous diseases.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide. One area of interest is the development of more potent and selective HDACIs, which could potentially enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the effects of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide on non-cancerous cells and tissues, which could potentially expand its use in the treatment of non-cancerous diseases. Finally, the combination of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide with other chemotherapeutic agents is an area of interest, as it has been shown to sensitize cancer cells to other agents, potentially enhancing their efficacy.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDACIs have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression through the modification of histone acetylation. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-16(17(21)19-14-11-9-13(18)10-12-14)20(24(2,22)23)15-7-5-4-6-8-15/h4-12,16H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPEBFHARDIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 4
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 6
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.